2-Methoxy-6-phenylphenol

Description

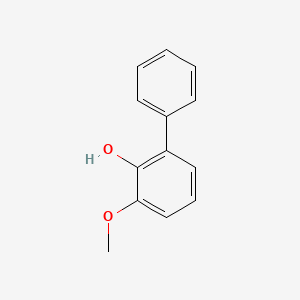

2-Methoxy-6-phenylphenol is a phenolic compound characterized by a methoxy group at the 2-position and a phenyl substituent at the 6-position of the aromatic ring. The phenyl group enhances lipophilicity, while the methoxy group contributes to electronic effects, influencing reactivity and solubility .

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-methoxy-6-phenylphenol |

InChI |

InChI=1S/C13H12O2/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9,14H,1H3 |

InChI Key |

KORJLRWPBJDLNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methoxy-6-methylphenol

- Structure : Methoxy at 2-position, methyl at 6-position.

- Molecular Formula : C₈H₁₀O₂ (MW: 138.16 g/mol) .

- Key Differences: The methyl group (vs. phenyl in 2-Methoxy-6-phenylphenol) reduces steric bulk and hydrophobicity. Lower molecular weight (138.16 vs. ~200 g/mol estimated for this compound) improves solubility in polar solvents. Applications: Intermediate in flavor/fragrance synthesis due to reduced complexity .

2-Bromo-6-methoxyphenol

- Structure : Methoxy at 2-position, bromine at 6-position.

- Molecular Formula : C₇H₇BrO₂ (MW: 217.04 g/mol) .

- Key Differences: Bromine’s electron-withdrawing effect increases acidity (lower pKa) compared to phenyl-substituted analogs. Higher density and reactivity in electrophilic substitutions due to bromine’s polarizability. Applications: Halogenated phenols are used in agrochemicals and medicinal chemistry .

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- Structure: Ethoxy at 2-position, imino-methylphenyl group at 6-position.

- Key Differences: Ethoxy group increases lipophilicity compared to methoxy, altering solubility in organic solvents . The imino group enables coordination with metal ions, making it suitable for complexation studies . Applications: Ligand in metallo-organic frameworks or catalysis .

3,6-Dichloro-2-methoxyphenol

- Structure : Methoxy at 2-position, chlorine at 3- and 6-positions.

- Molecular Formula : C₇H₆Cl₂O₂ (MW: 193.03 g/mol) .

- Key Differences: Dual chlorine substituents significantly enhance acidity (pKa ~4–5) compared to mono-substituted phenols. Higher polarity improves solubility in aqueous bases but reduces stability under acidic conditions. Applications: Disinfectants or intermediates in chlorinated compound synthesis .

2-Methyl-6-phenylphenol

- Structure : Methyl at 2-position, phenyl at 6-position.

- Key Differences: Methyl’s electron-donating effect reduces acidity compared to methoxy-substituted analogs. Lower polarity decreases solubility in water, favoring non-polar solvents . Applications: Potential use in polymer stabilizers or lubricant additives .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (Relative) | Solubility Trends | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₁₂O₂ | ~200 (estimated) | Methoxy, Phenyl | Moderate | Low in water, high in organics | Pharmaceuticals, Ligands |

| 2-Methoxy-6-methylphenol | C₈H₁₀O₂ | 138.16 | Methoxy, Methyl | Moderate | Moderate in polar solvents | Flavors, Fragrances |

| 2-Bromo-6-methoxyphenol | C₇H₇BrO₂ | 217.04 | Methoxy, Bromine | High | Low in water | Agrochemicals |

| 3,6-Dichloro-2-methoxyphenol | C₇H₆Cl₂O₂ | 193.03 | Methoxy, Chlorine (×2) | Very High | High in bases | Disinfectants |

| 2-Ethoxy-6-iminomethylphenol | C₁₆H₁₇NO₂ | 255.31 | Ethoxy, Iminomethylphenyl | Moderate | High in organics | Coordination Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.